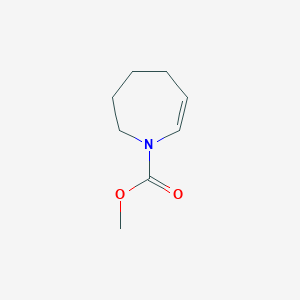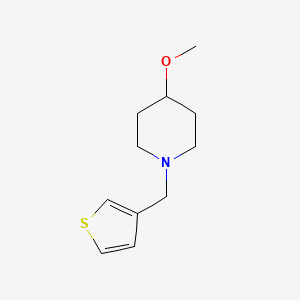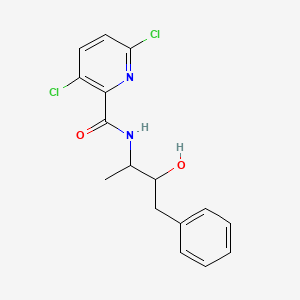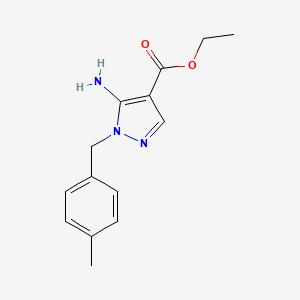
2,3,4,5-テトラヒドロ-1H-アゼピン-1-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3,4,5-Tetrahydro-1H-azepine-1-carboxylic acid methyl ester” is a compound that belongs to the class of seven-membered heterocycles known as azepines . Azepines and their derivatives, such as benzodiazepines, oxazepines, thiazepines, and dithiazepines, are the structural basis of many important natural and synthetic biologically active substances . They have been the subject of extensive research due to their significant contribution to medical and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of azepine derivatives often involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H- 1benzothieno [2,3-c]azepine . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis
The molecular structure of azepine derivatives has been studied using NMR spectroscopy and molecular modeling . The Gibbs energy of activation for the inversion of the azepine ring was determined by dynamic 1H NMR spectroscopy . The magnetic shielding tensors were calculated by the standard GIAO method using the B3LYP/6-31G (d,p)-optimized molecular geometry parameters .Chemical Reactions Analysis
The formation of the azepine ring is a key stage in the synthesis of azepine derivatives . This process often involves the Eschweiler–Clark reaction conditions .科学的研究の応用
医薬品化学と創薬
2,3,4,5-テトラヒドロ-1H-アゼピン-1-カルボン酸メチルは、新規医薬品化合物を設計するための貴重な足場として役立ちます。研究者は、特定の受容体や酵素を標的とする薬剤開発のための出発点としての可能性を探求しています。構造を改変することにより、科学者は生物活性を高め、薬物動態を改善し、副作用を軽減した誘導体を生成することができます。 注目すべきことに、関連するクラスであるテトラヒドロベンゾ[b]アゼピンは、心臓血管疾患の治療に使用される薬剤に含まれています .
触媒作用と有機合成
この化合物から誘導される第三級エナミドは、クネーベナゲル反応や分子内マイケル付加反応に関与します。 これらの反応は、有機合成における構成要素として機能する多様な2,3,4,5-テトラヒドロ-1H-アゼピン誘導体を生成します .
将来の方向性
There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
特性
IUPAC Name |
methyl 2,3,4,5-tetrahydroazepine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSVTSVFKKIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCCC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2441998.png)


![5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442002.png)

![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)

![Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2442010.png)


![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)